3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione
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Overview
Description
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: 60-80°C
- Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:
- Continuous flow reactors
- High-throughput screening for catalyst optimization
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Chlorine gas for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic effects
Industry: Used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)pyrrole-2,5-dione
- 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione derivatives
Comparison
Compared to similar compounds, this compound may exhibit unique properties such as:
- Higher biological activity
- Different solubility profiles
- Enhanced stability under specific conditions
This general structure should provide a good starting point for your article. For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)12-8-15(22)21(16(12)23)20-14-6-5-11(18)7-13(14)19/h1-8,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYXNPQQBOYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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